2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide
Description
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide features a thieno[3,2-d]pyrimidine core fused with a thiophene ring, substituted at position 3 with a butyl group and at positions 2 and 4 with oxo groups. This structure is of interest due to its resemblance to pharmacologically active pyrimidine derivatives, which often exhibit kinase inhibition, anti-inflammatory, or antimicrobial properties .
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-3-4-10-21-18(24)17-15(9-11-26-17)22(19(21)25)12-16(23)20-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYMYKQJYSTZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide typically involves a multi-step process. The initial step generally includes the formation of the thienopyrimidine core structure through cyclization reactions. Subsequent modifications introduce the butyl group and the acetamide functionality.
A common synthetic route might involve the following:
Formation of the Thienopyrimidine Core: : Starting with a thiophene derivative and a suitable diaminopyrimidine, a cyclization reaction is conducted under acidic or basic conditions to form the thienopyrimidine structure.
Introduction of the Butyl Group:
Acetamide Formation: : The final step typically involves the acylation of an amine group with 2-methylphenylacetic acid chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production may employ more robust and scalable methods, often using automated synthesis machinery and optimizing reaction conditions to ensure high yields and purity. Solvent choice, reaction temperature, and catalysts can be adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : The thienopyrimidine ring can be oxidized under strong oxidative conditions, altering its electronic properties.
Reduction: : Reduction reactions can occur at the carbonyl groups, converting them into alcohol functionalities.
Substitution: : The aromatic rings in the structure are susceptible to electrophilic substitution reactions, which can modify the compound's substituents without altering the core structure.
Common Reagents and Conditions
Oxidation: : Typical reagents include potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents such as halogens or nitrating agents can be used in electrophilic aromatic substitution reactions.
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of alcohol derivatives.
Substitution: : Introduction of various functional groups (e.g., halides, nitro groups).
Scientific Research Applications
Chemistry
Catalysis: : The compound's unique structure allows it to act as a ligand in coordination complexes, which can be used in catalytic processes.
Biology
Enzyme Inhibition: : It has potential as an enzyme inhibitor, particularly in pathways involving thienopyrimidine-sensitive enzymes.
Medicine
Drug Development: : Its structure is being explored for therapeutic potential, including anti-cancer and anti-inflammatory properties.
Industry
Material Science: : Its incorporation into polymers and other materials can impart unique electronic properties useful in semiconductor technology.
Mechanism of Action
The compound interacts with biological targets primarily through binding to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The thienopyrimidine core facilitates strong interactions with nucleic acid bases and proteins, influencing various biochemical pathways. For example, it might inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis.
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidine core distinguishes the target compound from analogs with alternative fused heterocycles:
- Pyrazolo[3,4-d]pyrimidine: Found in N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide (), this core incorporates a pyrazole ring instead of thiophene. The pyrazolo analog shows higher rigidity and a melting point (MP) of 302–304°C, likely due to strong π-π stacking and hydrogen bonding .
- Thieno[2,3-d]pyrimidine: Analogs like 3-amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide () replace the 3-butyl group with a thioxo moiety, altering electronic properties and reactivity .
Table 1: Core Structure Comparison
Substituent Effects
- Butyl Group (Target Compound) : The 3-butyl chain likely enhances membrane permeability and prolongs metabolic half-life compared to shorter alkyl chains.
- Chlorophenyl/Thiazolyl Groups : In 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), dichlorophenyl and thiazole groups introduce steric hindrance and polar interactions, yielding a lower MP (186–188°C) due to disrupted crystal packing .
- Thioether Linkage : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () uses a thioether bond, increasing flexibility and reducing MP (230°C) compared to rigid fused cores .
Physical Properties
- Melting Points: Pyrazolo[3,4-d]pyrimidine (): 302–304°C . Thieno[2,3-d]pyrimidine (): Not reported, but thioxo analogs may have lower MPs due to reduced hydrogen bonding. Dichlorophenyl-thiazolyl acetamide (): 186–188°C .
- Solubility : The target compound’s 2-methylphenyl and butyl groups likely reduce aqueous solubility compared to polar analogs like N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide (), which contains sulfonamide and trifluoromethyl groups enhancing polarity .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methylphenyl)acetamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thieno[3,2-d]pyrimidine core : This heterocyclic framework is known for various biological activities.
- Substituents : The butyl and methylphenyl groups enhance lipophilicity and may influence receptor interactions.
| Property | Description |
|---|---|
| Molecular Formula | C19H20N3O3S |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance:
- In vitro studies : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer metabolism, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid synthesis and energy metabolism .
Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : The compound has also shown antifungal properties, making it a candidate for further development in treating infections .
Case Studies
- In Vitro Evaluation of Anticancer Activity :
- Enzyme Inhibition Studies :
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes involved in lipid metabolism and cancer progression.
- Signal Transduction Modulation : It may alter signaling pathways related to cell growth and survival.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including cyclization of the thienopyrimidine core followed by alkylation and acetylation. Key steps require:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency for cyclization .
- Temperature control : Reactions often proceed at 60–100°C to balance yield and by-product formation .
- Purification : Column chromatography or recrystallization is used to isolate the final product .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positioning and core structure (e.g., δ 12.50 ppm for NH protons in similar analogs) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
- Infrared Spectroscopy (IR) : Identifies functional groups like carbonyls (C=O stretch at ~1700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) .
Q. What are the key structural features influencing the compound's reactivity and biological activity?
- Thienopyrimidine core : Enables π-π stacking with biological targets .
- 3-Butyl substituent : Enhances lipophilicity, potentially improving membrane permeability .
- N-(2-methylphenyl)acetamide moiety : Modulates steric and electronic interactions with enzymes/receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Design of Experiments (DoE) : Systematically vary temperature, solvent ratios, and catalyst loading to identify optimal conditions .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of sensitive intermediates .
- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress and minimizes side products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Orthogonal assays : Validate activity using both enzymatic inhibition (e.g., kinase assays) and cell-based viability tests .
- Purity verification : Re-test compounds after rigorous purification to exclude impurities as confounding factors .
- Structural analogs : Compare activity of derivatives (e.g., fluorinated or chlorinated analogs) to identify SAR trends .
Q. What advanced techniques study the compound's interaction with biological targets?
- X-ray crystallography : Resolves binding modes with enzymes (e.g., kinase active sites) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) in real-time .
- Molecular Dynamics (MD) simulations : Predicts stability of target-ligand complexes under physiological conditions .
Q. How does the substitution pattern on the thienopyrimidine core affect pharmacological profiles?
- Electron-withdrawing groups (e.g., Cl, F) : Increase electrophilicity, enhancing covalent binding to cysteine residues .
- Alkyl chain length : Longer chains (e.g., butyl vs. methyl) improve metabolic stability but may reduce solubility .
- Meta-substituted aryl groups : Optimize steric fit in hydrophobic binding pockets (e.g., kinase ATP sites) .
Methodological Considerations
- Data Reproducibility : Replicate synthesis and assays ≥3 times to account for batch variability .
- Negative Controls : Include known inhibitors/agonists in biological studies to validate assay sensitivity .
- Computational Tools : Use QSAR models to prioritize derivatives for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
